molecular formula C9H18N2O2 B1629514 N-Ethyl-2-(4-piperidinyloxy)acetamide CAS No. 521074-81-7

N-Ethyl-2-(4-piperidinyloxy)acetamide

Cat. No.: B1629514
CAS No.: 521074-81-7
M. Wt: 186.25 g/mol
InChI Key: FICKGLKQSSSVOL-UHFFFAOYSA-N
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Description

N-Ethyl-2-(4-piperidinyloxy)acetamide (CAS 521074-81-7) is a high-purity chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.26 g/mol . This acetamide and piperidine hybrid serves as a valuable synthetic intermediate in medicinal chemistry research, particularly for the development of novel pharmacologically active molecules . Piperidine derivatives are fundamental structural motifs found in a wide range of bioactive compounds and are frequently investigated for their potential biological activities . The compound is characterized by its SMILES notation CCNC(=O)COC1CCNCC1, which informs its structural properties and potential reactivity . Supplied at 98% purity, it is suited for use as a building block in organic synthesis and drug discovery applications . This product is intended for research purposes as a chemical reagent and is not for diagnostic, therapeutic, or any other human use. Researchers can order this compound in convenient quantities, typically starting from 250 mg .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-piperidin-4-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-11-9(12)7-13-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICKGLKQSSSVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604797
Record name N-Ethyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521074-81-7
Record name N-Ethyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Ethyl 2 4 Piperidinyloxy Acetamide and Its Analogues

Strategic Retrosynthesis and Forward Synthesis of the N-Ethyl-2-(4-piperidinyloxy)acetamide Core

A logical retrosynthetic analysis of this compound identifies the primary bond disconnections at the amide and ether linkages. The amide bond can be disconnected to reveal two key precursors: an activated carboxylic acid derivative of (4-piperidinyloxy)acetic acid and ethylamine. The ether linkage can be further disconnected through a Williamson ether synthesis strategy, leading back to a protected 4-hydroxypiperidine (B117109) and a haloacetyl derivative.

This retrosynthetic blueprint suggests a forward synthesis commencing with the construction of the piperidine (B6355638) ring, followed by the sequential formation of the ether and amide bonds.

The piperidine moiety is a prevalent scaffold in numerous biologically active compounds. escholarship.org Its synthesis is well-established, with various methods available for constructing the 4-hydroxypiperidine core required for the target molecule.

Classical methods often involve the reduction of pyridine (B92270) derivatives. More contemporary and versatile approaches frequently start with commercially available, N-protected piperidines to avoid side reactions and allow for controlled functionalization. A common and highly useful starting material is N-Boc-4-hydroxypiperidine, where the tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen. google.comgoogle.com This protection strategy is advantageous as it prevents N-alkylation during the subsequent ether formation step and can be removed under acidic conditions later in the synthesis. google.com

Alternative synthetic routes to substituted 4-hydroxypiperidines include the condensation of β,γ-unsaturated amines with aldehydes mdpi.com or the hydration of N-substituted-1,2,3,6-tetrahydropyridines. wikipedia.org The choice of method often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of the title compound, using a pre-formed, N-protected 4-hydroxypiperidine is generally the most direct approach. google.comgoogle.com

Ether Linkage Formation: The ether bond in this compound is typically formed via the Williamson ether synthesis. This classical SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In this specific synthesis, the alkoxide is generated by deprotonating the hydroxyl group of an N-protected 4-hydroxypiperidine. A strong base, such as sodium hydride (NaH), is commonly used for this deprotonation, ensuring the complete formation of the alkoxide. The resulting piperidin-4-oxide then reacts with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, to form the key intermediate, N-protected ethyl 2-(4-piperidinyloxy)acetate.

Amide Linkage Formation: The final step is the formation of the N-ethyl amide. This is achieved through the amidation of the previously synthesized ester intermediate. A common method involves reacting the ethyl 2-(4-piperidinyloxy)acetate with an excess of ethylamine. This reaction can sometimes be carried out by heating the ester in a solution of ethylamine, potentially in a sealed vessel to maintain pressure and drive the reaction to completion. If an N-protected intermediate was used, the protecting group (e.g., Boc) is typically removed at the final stage to yield the target compound.

While piperidine and acetamide (B32628) moieties are crucial components in the design of new therapeutic agents, a review of the available scientific literature and patent databases did not yield specific examples where this compound is used as a distinct building block for the synthesis of more complex molecules. Its structure suggests potential for further functionalization, for instance, through reactions involving the secondary amine of the piperidine ring, but documented applications are not readily found.

Divergent Synthesis of Novel this compound Derivatives

Divergent synthesis is a powerful strategy for generating libraries of structurally related compounds from a common intermediate. This approach is highly valuable for exploring the chemical space around a core scaffold like this compound. The development of such streamlined methodologies allows for the rapid assembly of diverse molecular architectures, which is a primary goal in modern synthetic chemistry. nih.gov By strategically introducing points of diversification, a wide range of analogues can be synthesized efficiently, facilitating structure-activity relationship (SAR) studies.

A divergent synthesis would typically start from a key intermediate that can undergo various subsequent reactions. For instance, a protected 4-hydroxypiperidine could be etherified with a versatile haloacetamide precursor, which can then be reacted with a variety of amines to modify the N-ethyl group. Alternatively, modifications could be introduced on the piperidine ring prior to the final coupling step.

Systematic Modification of the Piperidin-4-yloxy Moiety and its Influence on Reactivity

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern can significantly influence the properties of a molecule. nih.gov Systematic modification of the piperidin-4-yloxy moiety in this compound can be achieved through several synthetic routes. The reactivity of the piperidine nitrogen allows for N-alkylation or N-acylation, introducing a wide array of functional groups.

The stability and chemical reactivity of molecules containing a piperidine ring are influenced by its steric and electronic properties. researchgate.net For example, introducing electron-withdrawing or electron-donating groups on the piperidine nitrogen can alter the basicity of the nitrogen and the conformational preference of the ring, which in turn can affect binding to biological targets. Furthermore, substitution at the C-2, C-3, C-5, or C-6 positions of the piperidine ring can introduce chirality and additional points for interaction.

Table 2: Proposed Modifications of the Piperidin-4-yloxy Moiety

Modification Site Type of Modification Example Substituent Potential Influence on Reactivity
Piperidine Nitrogen (N-1) Alkylation Benzyl (B1604629), Methyl, Isopropyl Alters basicity, lipophilicity, and steric bulk
Acylation Acetyl, Benzoyl Reduces basicity, introduces hydrogen bond acceptors
Arylation Phenyl, Pyridyl Introduces aromatic interactions, modifies electronics
Piperidine Ring (e.g., C-3, C-5) Alkylation Methyl, Ethyl Introduces stereocenters, increases steric hindrance

Chemical Space Exploration of Variations at the N-Ethyl Acetamide Linker

Variations can range from simple homologation of the ethyl group to larger, more complex alkyl or aryl substituents. The amide bond itself can be replaced with bioisosteres such as sulfonamides or reversed amides to probe the importance of the hydrogen bonding pattern and conformational rigidity. Computational tools are often used to guide the selection of substituents to maximize diversity while maintaining desirable "drug-like" properties. mdpi.com

Table 3: Chemical Space Exploration at the N-Ethyl Acetamide Linker

Moiety Type of Variation Example Substituent Rationale
N-Alkyl Group Chain Length Methyl, Propyl, Butyl Modulate lipophilicity and van der Waals interactions
Branching Isopropyl, tert-Butyl Introduce steric bulk, alter metabolic stability
Cyclization Cyclopropyl, Cyclohexyl Impose conformational constraint
Aromatic/Heterocyclic Benzyl, Pyridylmethyl Introduce aromatic interactions
Acetamide Linker Backbone Modification Propanamide, Butanamide Alter spacing and flexibility between moieties

Rational Design and Incorporation of Structurally Diverse Side Chains

Rational design involves the deliberate selection and incorporation of side chains to achieve specific chemical or biological objectives. This process often leverages computational chemistry and an understanding of structure-activity relationships. nih.gov For this compound, diverse side chains can be appended to either the piperidine ring or the N-acetamide terminus.

The design process might involve scaffold hopping or fragment-based approaches, where small chemical fragments are combined to create novel structures. nih.govnih.gov For example, attaching heterocyclic rings (e.g., imidazole, triazole, oxadiazole) could introduce new interaction points, such as hydrogen bond donors/acceptors or metal-coordinating sites. archivepp.com The choice of side chains would be guided by the desire to modulate properties like solubility, polarity, and the potential to form specific interactions with a target protein.

Stereoselective Synthesis and Chiral Resolution Strategies for this compound Analogues

When the piperidine ring or any appended side chains of this compound analogues are substituted, chiral centers can be created. The stereoselective synthesis of these analogues is therefore highly important, as different stereoisomers can exhibit distinct biological activities.

Several strategies can be employed to achieve stereoselectivity. One approach is the use of chiral starting materials, such as an enantiomerically pure substituted 4-hydroxypiperidine. Another powerful method is asymmetric catalysis, where a chiral catalyst guides the reaction to preferentially form one stereoisomer. For instance, the hydrogenation of a pyridine precursor to a substituted piperidine can be rendered stereoselective using a chiral transition metal catalyst. nih.gov

Diastereoselective 1,3-dipolar cycloadditions are also valuable for creating densely substituted heterocyclic rings with control over multiple stereocenters. nih.gov In cases where a racemic mixture is synthesized, chiral resolution is necessary to separate the enantiomers. This can be accomplished by several methods:

Classical Resolution: Formation of diastereomeric salts by reacting the racemic amine with a chiral acid, followed by separation via crystallization.

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers.

Enzymatic Resolution: Using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.

The development of robust stereoselective synthetic routes is a key challenge and a major focus of modern organic synthesis. nih.gov

Comprehensive Structure Activity Relationship Sar Analysis of N Ethyl 2 4 Piperidinyloxy Acetamide Scaffolds

Elucidation of Key Pharmacophores within the N-Ethyl-2-(4-piperidinyloxy)acetamide Structure for Specific Biological Activities

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound structure contains several key features that can contribute to its interaction with biological targets:

The Piperidine (B6355638) Ring: This saturated heterocycle contains a basic nitrogen atom that can be protonated at physiological pH. This allows for the formation of a strong ionic interaction or a salt bridge with acidic residues, such as aspartic acid (Asp) or glutamic acid (Glu), in a receptor binding pocket. nih.gov The ring itself provides a hydrophobic scaffold that can engage in van der Waals interactions.

The Ether Linkage: The oxygen atom in the 4-piperidinyloxy group acts as a hydrogen bond acceptor, a common and critical interaction in ligand-receptor binding.

The Ethylacetamide Group: This moiety presents both hydrogen bond donor (the N-H group) and hydrogen bond acceptor (the carbonyl oxygen, C=O) capabilities. The orientation of these groups is critical for specific binding events. Studies on other acetamide-containing ligands have shown their importance in anchoring the molecule within a binding site. nih.gov The N-ethyl group provides a small, lipophilic substituent, and modifications at this position can influence potency and selectivity. nih.gov

Based on related scaffolds, a typical pharmacophore model for a ligand containing these elements might involve a basic amine feature, one or more hydrogen bond acceptors, and a hydrophobic region. For instance, in studies of sigma (σ) receptor ligands, a basic amine separated from a hydrophobic aromatic group by a specific distance is a common pharmacophoric element. nih.govnih.gov The this compound scaffold provides the basic amine and hydrogen bonding features, suggesting that the addition of other groups, for example at the piperidine nitrogen, could fulfill the requirements for activity at various targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. fiveable.mescienceforecastoa.com For the this compound scaffold, a QSAR model could be developed to predict the activity of new analogues, thereby guiding synthesis efforts toward more promising candidates. scienceforecastoa.com

A typical QSAR study involves:

Synthesizing a series of analogues where specific parts of the molecule are systematically varied (e.g., substituents on the piperidine nitrogen or changes to the N-ethyl group).

Measuring the biological activity of each compound (e.g., binding affinity Ki, or functional potency EC50).

Calculating molecular descriptors for each analogue. These can include physicochemical properties like lipophilicity (logP), molar refractivity (MR, a measure of size and polarizability), and electronic parameters (such as Hammett constants, σ). scienceforecastoa.com

Developing a mathematical equation that relates the descriptors to the biological activity using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). wu.ac.th

For example, a Hansch-type QSAR study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives successfully related substitutions on an aromatic ring to sigma receptor affinity. nih.gov A similar approach for this compound analogues could yield a predictive model. The resulting equation might take a form like:

log(1/Activity) = c1(logP) - c2(logP)² + c3(MR) + c4(σ) + constant

This equation would help identify the optimal physicochemical properties for high biological activity. nih.gov

Interactive Table 1: Hypothetical Data for a QSAR Analysis of this compound Analogues

This table illustrates the type of data that would be generated and used in a QSAR study. The values are for demonstration purposes only.

Compound IDR-group (on Piperidine-N)logPMolar Refractivity (MR)Electronic (σ)Biological Activity (Ki, nM)-log(Ki)
Base -H1.550.10.005006.30
A-1 -CH31.954.7-0.043506.45
A-2 -Benzyl3.875.80.05507.30
A-3 -Benzyl-4-Cl4.580.90.23257.60
A-4 -Benzyl-4-OCH33.778.6-0.27807.09

Impact of Substituent Effects on Biological Efficacy, Selectivity, and Potency

The systematic modification of substituents on the this compound core is a fundamental strategy in SAR studies to optimize biological activity.

Substitutions on the Piperidine Nitrogen: This is a common and highly effective site for modification. Introducing various alkyl or arylalkyl groups (e.g., benzyl (B1604629), phenethyl) can profoundly impact lipophilicity, steric bulk, and the potential for additional interactions like π-π stacking. Studies on structurally related arylpiperazine series have shown that N-substitution can accommodate diverse heterocyclic rings, and these changes play a critical role in determining affinity and selectivity for targets like dopamine (B1211576) receptors. nih.gov For example, adding a benzyl group could introduce favorable interactions with an aromatic-binding pocket in a target protein.

Substitutions on the Ethyl Group of the Acetamide (B32628): Replacing the ethyl group with larger or different functional groups (e.g., propyl, cyclopropyl, phenyl) would alter the steric and electronic profile of this region. Research on other N-acetamide substituted scaffolds has shown that even subtle changes, like varying alkyl chain length, can significantly affect binding affinity. nih.gov

Substitutions on the Piperidine Ring Itself: While synthetically more challenging, adding substituents to the carbon atoms of the piperidine ring could introduce new chiral centers and enforce specific conformations, potentially leading to increased potency and selectivity.

The position of a substituent is often as important as its identity. In studies of phenylacetamide analogues, it was found that substituents at the 3-position of the phenyl ring generally conferred higher affinity compared to those at the 2- or 4-positions. nih.gov This highlights the importance of the spatial relationship between the substituent and the receptor's binding site.

Interactive Table 2: Predicted Impact of Substitutions on the this compound Scaffold

This table summarizes potential SAR trends based on findings from analogous chemical series.

Modification SiteSubstituent TypePredicted Effect on PotencyPredicted Effect on SelectivityRationale/Reference Analogue
Piperidine-N Small Alkyl (e.g., -CH3)Minor ChangeMinor ChangeGeneral principle of lipophilicity modulation.
Piperidine-N Arylalkyl (e.g., -Benzyl)Likely IncreaseMay Increase or DecreaseIntroduces potential for π-stacking; common in GPCR ligands. nih.govnih.gov
Piperidine-N Polar GroupsLikely DecreaseMay IncreaseMay disrupt hydrophobic interactions unless a specific polar contact is made. researchgate.net
Acetamide-N Larger Alkyls (e.g., Propyl)VariableVariableFine-tunes lipophilicity and steric fit. nih.gov
Acetamide-N Aryl GroupsSignificant ChangeSignificant ChangeDrastically alters steric and electronic properties. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives in Biological Environments

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. The this compound scaffold possesses several rotatable bonds, leading to a complex conformational landscape.

Amide Bond Rotation: The C-N bond of the acetamide group has a significant barrier to rotation, leading to the existence of stable cis and trans rotamers. scielo.br The relative stability of these isomers and the energy barrier between them can be influenced by the N-substituent and the solvent environment. researchgate.net The specific rotamer required for binding is a key aspect of the pharmacophore.

Piperidine Ring Conformation: The piperidine ring typically adopts a stable chair conformation, with the large 4-oxyacetamide substituent preferentially occupying the equatorial position to minimize steric hindrance.

Conformational analysis using computational methods (like DFT calculations) and experimental techniques (like NMR spectroscopy) can identify the most stable low-energy conformations in different environments (gas phase, solution). scielo.brnih.govresearchgate.net

Molecular Dynamics (MD) simulations take this a step further by simulating the movement of the ligand over time, often within a model of its biological target (e.g., a receptor binding site) or in a simulated membrane environment. researchgate.netresearchgate.net MD simulations can reveal:

The preferred binding pose of the ligand.

The key intermolecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex.

How the ligand and the protein adapt their conformations to achieve optimal binding.

The stability of the binding over time.

Interactive Table 3: Key Torsional Angles for Conformational Study

Torsion NameAtoms Defining the AngleSignificance
Amide Torsion (ω)O=C-N-C(ethyl)Defines cis vs. trans amide geometry. scielo.br
Piperidine Linkage (φ1)C(piperidine)-C(piperidine)-O-C(acetamide)Orients the acetamide group relative to the piperidine ring.
Ether Torsion (φ2)C(piperidine)-O-C(acetamide)-C=ODetermines the spatial position of the acetamide functional group.

Chemoinformatic and Cheminformatic Approaches to this compound SAR

Chemoinformatics (or cheminformatics) applies computational methods to analyze and model chemical and biological data, accelerating drug discovery. For the this compound scaffold, these approaches are invaluable for rationalizing SAR and designing new compounds.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) extend QSAR into three dimensions. researchgate.net These methods align a series of active molecules and calculate their steric and electrostatic fields. The resulting 3D contour maps highlight regions where bulky/compact or positive/negative charge is favorable or unfavorable for activity, providing a visual guide for drug design.

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated that defines the essential 3D arrangement of features (H-bond donors/acceptors, hydrophobic centers, etc.) required for activity. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits. ijddd.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within the 3D structure of a target protein. nih.gov For the this compound scaffold, docking analogues into a receptor model can help explain why certain substituents increase activity while others decrease it. It can also be used to virtually screen compounds before they are synthesized. researchgate.net

ADME/Tox Prediction: Chemoinformatic models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. fiveable.me Applying these models early in the design process helps to prioritize compounds that not only have good potency but also possess drug-like properties.

By integrating these computational approaches, researchers can move beyond simple trial-and-error synthesis and engage in a more rational, structure-based design cycle to optimize the this compound scaffold for a desired biological profile.

Mechanistic Insights into the Biological Actions of N Ethyl 2 4 Piperidinyloxy Acetamide

Identification of Primary Molecular Targets and Binding Modes through Advanced Biochemical Assays

No studies were identified that have utilized advanced biochemical assays to determine the primary molecular targets or binding modes of N-Ethyl-2-(4-piperidinyloxy)acetamide.

Elucidation of Downstream Signaling Cascades and Cellular Responses Elicited by this compound

There is no available research that elucidates the specific downstream signaling cascades or the cellular responses that are elicited by this compound.

Structure-Based Drug Design Approaches for this compound Optimization

Information regarding structure-based drug design efforts to optimize this compound is not present in the scientific literature.

Analysis of Off-Target Interactions and Potential Polypharmacological Effects

No analyses of off-target interactions or investigations into the potential polypharmacological effects of this compound have been published.

In Silico Modeling of Ligand-Target Interactions and Binding Dynamics

There are no in silico modeling studies, such as molecular docking or molecular dynamics simulations, that have been reported for this compound to predict its ligand-target interactions and binding dynamics.

Advanced Research Applications and Methodological Contributions of N Ethyl 2 4 Piperidinyloxy Acetamide

N-Ethyl-2-(4-piperidinyloxy)acetamide as a Scaffold for Chemical Probes and Tool Compounds in Biological Research

The this compound scaffold is a prime candidate for the development of chemical probes and tool compounds. Chemical probes are essential for elucidating the function of biological targets, and the structural features of this scaffold offer a versatile platform for modification. The piperidine (B6355638) ring, a common motif in central nervous system (CNS) active compounds, can influence solubility, lipophilicity, and target engagement. arizona.edu The acetamide (B32628) group provides a hydrogen bond donor and acceptor, which can be crucial for binding to protein targets. nih.gov

The synthesis of derivatives from this scaffold can lead to the creation of tool compounds with specific biological activities. For instance, modifications to the ethyl group on the acetamide or substitutions on the piperidine ring can be systematically explored to optimize potency and selectivity for a particular biological target. nih.gov The development of such tool compounds is a critical step in target validation and understanding disease pathology.

Table 1: Examples of Biologically Active Acetamide and Piperidine Derivatives

Compound ClassExample CompoundBiological Activity/Application
Acetamide Derivatives ParacetamolAnalgesic and antipyretic agent. nih.gov
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamideAnalgesic activity. nih.gov
Modafinil DerivativesCentral nervous system stimulants for narcolepsy. researchgate.net
Piperidine Derivatives Belaperidone AnalogAntischizophrenia agent. nih.gov
N-(1-phenylethyl) acetamide analogsAnti-inflammatory and analgesic activities. nih.gov
Pyrenyl piperidine derivativesPotential anticancer agents. researchgate.net

Integration of this compound Derivatives in High-Throughput Screening Libraries for Novel Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify "hits" that modulate a biological target of interest. Compound libraries for HTS are designed to be structurally diverse to maximize the chances of finding novel interactions. The this compound scaffold can serve as a valuable core structure for generating a focused library of derivatives for HTS campaigns. nih.gov

By systematically modifying the scaffold, a library of compounds with a range of physicochemical properties can be created. rsc.org This diversity enhances the potential for identifying compounds that bind to novel targets. The integration of such a library into HTS workflows can accelerate the discovery of new lead compounds for a wide range of diseases. nih.gov The use of advanced HTS technologies, such as label-free detection methods, can further enhance the efficiency of screening these libraries. nih.gov

Applications in Radiochemistry and Molecular Imaging for Biological Visualization (e.g., PET ligands based on similar scaffolds)

For example, derivatives of acetamide have been explored as PET ligands for the translocator protein (TSPO), a marker of neuroinflammation. nih.gov Similarly, piperidine-containing structures have been developed as PET ligands for various CNS targets. nih.gov The this compound scaffold could be radiolabeled with isotopes such as Carbon-11 or Fluorine-18 to create novel PET ligands for imaging a range of biological targets in the brain and other organs.

Table 2: Examples of PET Ligands with Related Scaffolds

PET LigandTargetScaffold Feature
[¹¹C]SA4503σ₁ receptorContains a piperidine-like moiety. nih.gov
[¹⁸F]F-FETEMTranslocator Protein (TSPO)Acetamide-related benzodiazepine (B76468) structure. nih.gov
[¹⁸F]TZ3108σ₁ receptorContains a piperidine ring. nih.gov

Development of Robust Analytical Methodologies for the Quantification of this compound and its Metabolites in Complex Matrices

The development of robust analytical methods is crucial for the preclinical and clinical development of any new chemical entity. These methods are needed to quantify the compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. For a compound like this compound, a combination of chromatographic separation and mass spectrometric detection would be the most likely analytical approach. nih.gov

High-performance liquid chromatography (HPLC) would be used to separate the parent compound from its metabolites and other endogenous components of the biological matrix. nih.gov Tandem mass spectrometry (MS/MS) would then provide sensitive and selective detection and quantification. The development of such an assay would require careful optimization of sample preparation techniques, chromatographic conditions, and mass spectrometer parameters to ensure accuracy, precision, and robustness.

Role in Fragment-Based Drug Discovery and Lead Generation Programs

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel lead compounds. nih.govresearchgate.net FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. rsc.org These initial fragment hits are then optimized and grown into more potent lead compounds.

The this compound molecule can be deconstructed into several fragments that would be of interest in an FBDD campaign. The piperidine ring, in particular, is a valuable 3D fragment that can provide access to new chemical space compared to the flat, aromatic compounds that have traditionally dominated fragment libraries. nih.govrsc.org The ethyl-acetamide portion of the molecule also represents a useful fragment with hydrogen bonding capabilities. By identifying fragments that bind to a target, researchers can then use medicinal chemistry strategies to link or grow these fragments, potentially leading to the development of novel therapeutics. whiterose.ac.uk

Future Directions and Emerging Research Avenues for N Ethyl 2 4 Piperidinyloxy Acetamide

Exploration of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern pharmaceutical research. For N-Ethyl-2-(4-piperidinyloxy)acetamide, future research could focus on moving beyond traditional synthesis methods towards more sustainable practices.

Current Synthesis Approaches for Related Compounds: The synthesis of similar acetamide (B32628) derivatives often involves multi-step processes that may use hazardous reagents and solvents. archivepp.com For instance, the synthesis of some acetamide derivatives has been achieved through the reaction of a ketone with hydroxylamine (B1172632) to form a ketoxime, which is then rearranged in a strong acid to yield the amide. nih.gov Another common method is the hydrolysis of cyanides. nih.gov

Future-Forward Green Chemistry Approaches: Emerging research on other chemical entities highlights the potential of green chemistry to revolutionize synthesis. archivepp.com For this compound, this could involve:

Biocatalysis: Utilizing enzymes to catalyze the formation of the amide bond could lead to higher selectivity and milder reaction conditions.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and increase yield and purity.

Eco-friendly Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, supercritical fluids, or bio-based solvents would significantly reduce the environmental impact of production. archivepp.com

A comparative table of potential synthetic routes is presented below:

Synthesis MethodPotential AdvantagesPotential Challenges
Traditional Batch Synthesis Established procedures for similar compounds.Use of hazardous materials, potential for lower yields, and higher environmental impact.
Biocatalytic Synthesis High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and cost, substrate specificity.
Flow Chemistry Improved safety, higher yields, better process control, ease of scalability.Initial setup cost, potential for clogging with solid byproducts.

Translational Research from Preclinical Findings to Potential Clinical Applications

Currently, there is a lack of publicly available preclinical data for this compound. The initial step would be to conduct comprehensive in vitro and in vivo studies to determine its pharmacological profile.

Hypothetical Preclinical Investigation Cascade:

In Vitro Screening: The compound would first be screened against a panel of biological targets to identify potential therapeutic activities. Given the structural motifs of a piperidine (B6355638) ring and an acetamide group, which are present in many biologically active compounds, this could include receptors, enzymes, and ion channels. nih.gov

Cell-Based Assays: Once a primary target is identified, cell-based assays would be employed to understand the compound's mechanism of action and its effect on cellular pathways.

Animal Models: If promising in vitro activity is observed, studies in animal models of disease would be necessary to evaluate efficacy and to establish a preliminary safety profile. For example, if the compound shows anti-inflammatory potential in vitro, it could be tested in rodent models of inflammation. archivepp.com

The successful translation from preclinical evidence to clinical application is a significant hurdle in drug development. A rigorous and well-documented preclinical package is essential for regulatory approval to initiate human trials.

Investigation of Synergistic Effects with Other Therapeutic Agents

Combination therapy is a cornerstone of treatment for many complex diseases, such as cancer and infectious diseases. Investigating the synergistic effects of this compound with existing drugs could unlock new therapeutic strategies.

Potential Areas for Synergistic Studies:

Oncology: Acetamide derivatives have been explored as potential anti-cancer agents. researchgate.net Future studies could examine if this compound can enhance the efficacy of standard chemotherapeutic agents, potentially by overcoming drug resistance mechanisms.

Infectious Diseases: Research has shown that some acetamide derivatives possess anti-HIV properties. researchgate.net It would be valuable to explore if this compound could act in concert with existing antiretroviral therapies.

Pain Management: Certain acetamide derivatives have demonstrated analgesic properties. nih.govresearchgate.net Combining this compound with other analgesics could provide a more potent pain-relieving effect with fewer side effects.

Application of Artificial Intelligence and Machine Learning in Predictive Modeling

Predictive Modeling for this compound:

AI/ML ApplicationPotential Impact on Research
Target Identification AI algorithms can analyze vast biological datasets to predict potential protein targets for the compound, guiding initial in vitro screening efforts. mdpi.com
ADMET Prediction Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, helping to identify potential liabilities early in the research process. nih.gov
De Novo Design Generative AI models could design novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. ijpsjournal.com

Addressing Unmet Medical Needs through this compound Derived Therapies and Innovative Drug Designs

The true potential of this compound lies in its ability to address diseases with limited or no effective treatments. The structural features of the molecule, containing both a piperidine and an acetamide moiety, are found in a wide range of pharmaceuticals, suggesting a broad potential for biological activity. nih.gov

Potential Therapeutic Areas to Explore:

Neurodegenerative Diseases: The piperidine scaffold is a common feature in drugs targeting the central nervous system. nih.gov Research into derivatives of N-benzyl piperidine has shown potential for conditions like Alzheimer's disease. nih.gov Future research could explore if this compound or its derivatives have neuroprotective properties.

Inflammatory Disorders: Many acetamide derivatives have been investigated for their anti-inflammatory effects, often as inhibitors of enzymes like COX-II. archivepp.comresearchgate.net This suggests a potential avenue for developing novel anti-inflammatory drugs based on the this compound structure.

Parasitic Diseases: Recent studies on thymol-derived phenoxy acetamide derivatives have shown promise in combating parasites. nih.gov This opens up the possibility of investigating this compound for similar applications.

Innovative drug design, guided by computational chemistry and a deep understanding of disease biology, will be crucial in modifying and optimizing this lead compound to create potent and selective therapies for a range of unmet medical needs.

Q & A

Q. Table 1: Synthesis Optimization Parameters for Piperidine-Based Acetamides

ParameterCondition RangeImpact on Yield/PuritySource
SolventEthanol, THFTHF improves solubility
Temperature80–100°C (reflux)Higher temps reduce byproducts
CatalystTEA, LiAlH4LiAlH4 enhances selectivity
Reaction Time12–24 hrsExtended time increases yield

How can researchers resolve contradictions in biological activity data across studies involving this compound?

Answer:
Discrepancies often arise from variations in assay design or pharmacokinetic factors. Methodological strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., acetamide analogs ).
  • Dose-response curves : Validate IC50 values across multiple concentrations to account for non-linear effects .
  • Metabolic profiling : Assess liver microsome stability (e.g., rodent vs. human S9 fractions) to identify species-specific metabolism .
  • Data reconciliation : Apply multivariate analysis to isolate variables (e.g., pH, solvent polarity) impacting activity .

Note : Acetamide derivatives show divergent toxicity profiles in genetic vs. carcinogenicity assays, emphasizing the need for cross-validation .

What advanced crystallographic techniques are recommended for determining the 3D structure of this compound?

Answer:
X-ray crystallography with software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical . Key steps:

  • Crystal growth : Use slow evaporation of chloroform:acetone (1:5 v/v) to obtain diffraction-quality crystals .
  • Data collection : Optimize resolution (<1.0 Å) with synchrotron radiation for piperidine ring conformation analysis .
  • Refinement : Apply riding hydrogen models and anisotropic displacement parameters for accuracy .

Q. Table 2: Crystallographic Data for Related Acetamides

CompoundSpace GroupResolution (Å)R-factorSource
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamideP 10.840.045
N-Isopropyl-2-phenoxyacetamideP21/c0.950.052

How do structural modifications to the piperidinyloxy moiety influence pharmacological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Substituent effects : Ethyl groups at the piperidine nitrogen enhance blood-brain barrier penetration compared to isopropyl analogs .
  • Oxygen positioning : 4-Piperidinyloxy vs. 3-substitution alters receptor binding kinetics (e.g., κ-opioid receptor affinity) .
  • Bioisosteric replacement : Replacing piperidine with pyrrolidine reduces hepatotoxicity but decreases solubility .

Experimental validation : Use radioligand displacement assays (e.g., [³H]DAMGO for μ-opioid receptors) and molecular docking (AutoDock Vina) to quantify changes .

What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Waste disposal : Neutralize hydrolyzed byproducts (acetic acid, ammonia) with 10% NaOH before disposal .
  • Storage : Keep at –20°C under argon to prevent oxidation; monitor purity via HPLC every 6 months .

Note : Rodent carcinogenicity data (IARC Group 2B) necessitate strict exposure controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.